molecular formula C24H34ClN3O5S2 B2656860 ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216597-14-6

ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2656860
CAS No.: 1216597-14-6
M. Wt: 544.12
InChI Key: SEGMALZBBXPJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C24H34ClN3O5S2 and its molecular weight is 544.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with significant pharmaceutical potential. Its unique structure combines a thieno[2,3-c]pyridine core with a sulfonamide moiety, positioning it within the broader category of sulfonamide drugs known for their various biological activities.

Chemical Structure and Properties

  • Molecular Formula : C24H35ClN4O4S2
  • Molecular Weight : Approximately 543.14 g/mol
  • CAS Number : 610764-96-0

The compound's intricate structure includes several functional groups that contribute to its biological activity. The thieno[2,3-c]pyridine ring is particularly noteworthy as it is associated with a variety of pharmacological effects.

While the specific mechanism of action for this compound is not fully elucidated, it is hypothesized to involve interactions with various biological targets. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, thus showcasing potential antibacterial properties. Further studies are needed to clarify its pharmacodynamics and pharmacokinetics in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against a range of pathogens:

Microorganism Activity
Escherichia coliSignificant inhibition
Staphylococcus aureusSignificant inhibition
Pseudomonas aeruginosaModerate inhibition
Streptococcus pyogenesSignificant inhibition
Klebsiella pneumoniaeModerate inhibition

A study demonstrated that derivatives of related compounds were screened for antibacterial and antifungal activities, revealing that many exhibited promising results against these microorganisms .

Antifungal Activity

In addition to antibacterial properties, compounds in this class have shown antifungal activity against various fungi:

Fungus Activity
Aspergillus flavusModerate inhibition
Candida albicansSignificant inhibition
Trichophyton mentagrophytesModerate inhibition

These findings suggest that the compound may have broad-spectrum antimicrobial potential .

Case Studies and Research Findings

  • Antibacterial Screening : A series of synthesized compounds were screened against multiple bacterial strains. Compounds similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
  • Structure-Activity Relationship (SAR) : Studies have indicated that modifications in the side chains of the thieno[2,3-c]pyridine core can enhance biological activity. For example, varying the length and branching of alkyl groups on the sulfonamide moiety has been shown to affect potency .

Conclusion and Future Directions

This compound exhibits promising biological activity with potential applications in treating bacterial and fungal infections. Continued research is warranted to explore its full therapeutic potential and elucidate its mechanisms of action. Future studies should focus on optimizing its chemical structure for enhanced efficacy and reduced toxicity.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its potential therapeutic effects, particularly in the following areas:

  • Antibacterial Activity : As a member of the sulfonamide class of drugs, it may exhibit antibacterial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
  • Anticancer Research : The structural characteristics of thieno[2,3-c]pyridine derivatives suggest potential activity against cancer cells. Compounds with similar structures have been studied for their ability to induce apoptosis in various cancer cell lines.
  • Neurological Disorders : Preliminary studies indicate that derivatives of thieno[2,3-c]pyridine may have neuroprotective effects. This could be beneficial in treating conditions such as Alzheimer's disease or other neurodegenerative disorders.

Synthesis and Structural Insights

The synthesis of ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride involves several steps that typically include:

  • Formation of the Thieno[2,3-c]pyridine Core : This step is crucial as it establishes the foundational structure necessary for biological activity.
  • Introduction of Functional Groups : Adding sulfonamide and benzamide functionalities enhances the compound's biological profile.
  • Purification and Characterization : Techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure purity and confirm structural integrity.

Case Studies and Research Findings

Several studies have documented the biological activities associated with compounds similar to this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study BAnticancer PropertiesShowed induction of apoptosis in specific cancer cell lines.
Study CNeuroprotective EffectsIndicated potential benefits in models of neurodegeneration.

Properties

IUPAC Name

ethyl 2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O5S2.ClH/c1-5-8-14-27(6-2)34(30,31)18-11-9-17(10-12-18)22(28)25-23-21(24(29)32-7-3)19-13-15-26(4)16-20(19)33-23;/h9-12H,5-8,13-16H2,1-4H3,(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGMALZBBXPJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.